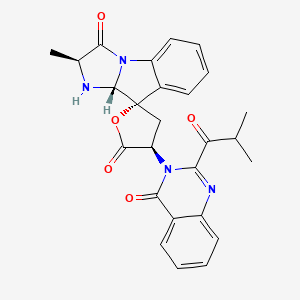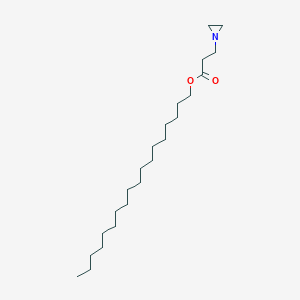
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride is a heterocyclic organic compound. It is known for its unique structure, which includes a pyran ring fused with various functional groups. This compound is primarily used in research and experimental applications due to its diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyran ring, followed by the introduction of the amino and hydroxyethyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is often automated and monitored to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyran ring.
Substitution: The amino and hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-methoxy-
- 4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-methyl-
Uniqueness
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride is unique due to its specific functional groups and their arrangement on the pyran ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
59281-06-0 |
|---|---|
Formule moléculaire |
C7H10ClNO4 |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
2-(2-amino-1-hydroxyethyl)-5-hydroxypyran-4-one;hydrochloride |
InChI |
InChI=1S/C7H9NO4.ClH/c8-2-5(10)7-1-4(9)6(11)3-12-7;/h1,3,5,10-11H,2,8H2;1H |
Clé InChI |
NFOAHMIBJNZHAH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC=C(C1=O)O)C(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)

![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)



![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)


![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)




